molecular formula C26H27N3O10 B13849985 2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid

2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid

Cat. No.: B13849985
M. Wt: 541.5 g/mol
InChI Key: ZIJHOOAMVMQLQH-UHFFFAOYSA-N
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Description

2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxymethyl, methoxy, and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include carboxymethylating agents, methoxy-substituted quinoline derivatives, and phenoxy methylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high yield and purity. Industrial production methods also incorporate purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, substituted phenoxy compounds, and modified carboxymethyl derivatives. These products have distinct properties and applications in different scientific fields .

Scientific Research Applications

2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups and structural features makes it a versatile compound in scientific research and industrial applications .

Biological Activity

2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is a complex organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₂H₂₁N₃O₈
  • Molecular Weight : 335.31 g/mol
  • CAS Number : 128139-51-5

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily due to its ability to chelate metal ions and interact with biological macromolecules. Its structure includes functional groups that enable it to bind with proteins and nucleic acids, influencing various biochemical pathways.

  • Metal Chelation : The bis(carboxymethyl)amino groups allow the compound to chelate metal ions, which can modulate enzyme activity and influence metabolic processes.
  • Antioxidant Activity : The presence of aromatic rings in the structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : Studies using human cancer cell lines demonstrated that the compound can inhibit cell proliferation at micromolar concentrations, indicating potential anticancer properties.
  • Enzyme Inhibition Tests : The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways, such as proteases and kinases.

Case Studies

  • Cancer Research : A study published in a peer-reviewed journal highlighted the efficacy of this compound in inducing apoptosis in breast cancer cells. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Effects : Another case study reported the compound's effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₁N₃O₈
Molecular Weight335.31 g/mol
CAS Number128139-51-5
Antioxidant ActivityModerate
Antimicrobial ActivityEffective against specific strains

Properties

Molecular Formula

C26H27N3O10

Molecular Weight

541.5 g/mol

IUPAC Name

2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid

InChI

InChI=1S/C26H27N3O10/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

ZIJHOOAMVMQLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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